molecular formula C20H19N5O3S B2836912 N-(furan-2-ylmethyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide CAS No. 1207039-33-5

N-(furan-2-ylmethyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

Cat. No. B2836912
CAS RN: 1207039-33-5
M. Wt: 409.46
InChI Key: LIRYTISTHFSOBJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Research into azole derivatives, including those related to the specified compound, has shown that these molecules can be synthesized with variations to exhibit antimicrobial activities. The study by Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, demonstrating antimicrobial properties against tested microorganisms (Başoğlu et al., 2013).
  • In addition to antimicrobial activities, compounds with structural similarities have been explored for their potential anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives showing significant cyclooxygenase-2 (COX-2) inhibitory activity, analgesic, and anti-inflammatory effects, highlighting the therapeutic potential of related chemical structures (Abu‐Hashem et al., 2020).
  • Another study focused on the corrosion inhibition properties of azomethine functionalized triazole derivatives, demonstrating how these compounds effectively protect mild steel in corrosive environments. This research by Murmu et al. (2020) illustrates the application of related compounds in materials science, specifically for corrosion protection (Murmu et al., 2020).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-12-18(19(26)21-11-16-5-4-10-28-16)29-20(22-12)17-13(2)25(24-23-17)14-6-8-15(27-3)9-7-14/h4-10H,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRYTISTHFSOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

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